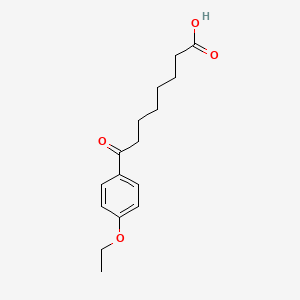

8-(4-Ethoxyphenyl)-8-oxooctanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(4-Ethoxyphenyl)-8-oxooctanoic acid is a compound that has not been directly synthesized or characterized in the provided papers. However, a related compound, 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid, has been synthesized and studied for its liquid crystalline properties. This related compound was synthesized in two steps from 4,4′-dihydroxybiphenyl and its structure was confirmed by various spectroscopic methods . Although the exact compound of interest is not discussed, the synthesis and characterization of structurally similar compounds can provide insights into the potential properties and reactivity of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid.

Synthesis Analysis

The synthesis of the related compound involved a two-step process starting from 4,4′-dihydroxybiphenyl. The first step involved the alkylation of 4,4′-dihydroxybiphenyl with 1-bromopropane in the presence of an alkali and potassium iodide to obtain 4-propoxy-4′-hydroxybiphenyl. The second step involved the reaction of this intermediate with 8-bromooctanoic acid ethyl ester in the presence of potassium carbonate and a phase transfer agent, resulting in the target compound after hydrolysis. The yield was 40% with a purity of 94.9% .

Molecular Structure Analysis

The molecular structure of a related compound, 8-ethoxy-4-cyclooctenyltellurium trichloride, was determined using X-ray diffraction. This compound crystallizes in the monoclinic system and was formed from a solvolytic substitution reaction in ethanol. Although this does not directly describe the molecular structure of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid, it provides an example of how ethoxy groups can be incorporated into organic molecules and the types of reactions they can undergo .

Chemical Reactions Analysis

The related compound 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid was not specifically studied for its reactivity in chemical reactions. However, the synthesis process itself involved reactions such as alkylation and esterification, which are common in organic synthesis. The compound 8-ethoxy-4-cyclooctenyltellurium trichloride was obtained through a mild solvolytic substitution reaction, indicating that ethoxy-containing compounds can participate in such reactions .

Physical and Chemical Properties Analysis

The physical properties of 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid were studied using differential scanning calorimetry (DSC) and polarizing microscopy (POM), which indicated that the compound exhibits thermotropic liquid crystalline behavior. This suggests that compounds with similar structures may also display unique physical properties such as phase transitions . The chemical properties of 8-ethoxy-4-cyclooctenyltellurium trichloride were not detailed, but its synthesis and molecular structure analysis imply that it may have interesting reactivity patterns, especially in the context of oxidation reactions .

Applications De Recherche Scientifique

-

Quantitative Investigation on Intermolecular Interactions

- Field : Chemical Sciences

- Application : This study performed a detailed quantitative analysis of the different intermolecular interactions present in 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione .

- Methods : The study involved calculations of the interaction energies, energy framework analysis, electrostatic potential maps, and 2D finger plot analysis .

- Results : The molecule had a layered crystal packing wherein the molecular sheets are primarily formed by hydrogen bonds and the stabilization is dominated via the electrostatic energy contribution .

-

Biological Potential of Indole Derivatives

- Field : Pharmaceutical Sciences

- Application : Indole derivatives, which have a structure similar to the compound you mentioned, have been found in many important synthetic drug molecules and have shown various biological applications .

- Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It might also include information on safe handling and disposal of the compound.

Orientations Futures

This involves discussing potential future research directions. It might include potential applications of the compound, or ways to improve its synthesis or properties.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

Propriétés

IUPAC Name |

8-(4-ethoxyphenyl)-8-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-2-20-14-11-9-13(10-12-14)15(17)7-5-3-4-6-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAGLYGPTOYQLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645440 |

Source

|

| Record name | 8-(4-Ethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Ethoxyphenyl)-8-oxooctanoic acid | |

CAS RN |

898791-71-4 |

Source

|

| Record name | 8-(4-Ethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.